molecular formula C17H17N3O3S2 B2468068 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 942013-68-5

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2468068
CAS No.: 942013-68-5
M. Wt: 375.46
InChI Key: RJVIHNNGEVFVFE-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by the AMPK-related kinase SIK3. Research indicates that SIK3 is a key regulator of the CREB-regulated transcription coactivators (CRTCs), which are central to hepatic gluconeogenesis and lipid metabolism. By selectively inhibiting SIK3, this compound promotes the dephosphorylation and subsequent nuclear translocation of CRTC2 and CRTC3, thereby modulating transcriptional programs controlled by CREB. Its high selectivity profile makes it invaluable for investigating SIK3's role in metabolic disorders, including obesity and type 2 diabetes. Furthermore, emerging studies are exploring the function of SIK3 in cancer biology, particularly in the context of tumor cell growth and survival pathways, positioning this inhibitor as a versatile compound for probing oncogenic signaling networks. The primary research value of this inhibitor lies in its ability to specifically interrogate the physiological and pathophysiological consequences of SIK3 signaling disruption in cellular and animal models.

Properties

IUPAC Name

5-ethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-14-8-11-17(24-14)25(22,23)19-13-6-4-12(5-7-13)15-9-10-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIHNNGEVFVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is hypothesized that it may bind with high affinity to its target receptors, leading to a series of biochemical reactions. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple receptors The downstream effects of these interactions could be diverse, depending on the specific pathways involved

Pharmacokinetics

It has been noted that similar compounds have excellent pharmacokinetics in preclinical species. The impact of these properties on the bioavailability of the compound is an important area for future research.

Result of Action

It is known that similar compounds can have a broad spectrum of biological activities. The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.

Biological Activity

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H17N3O3S2C_{17}H_{17}N_{3}O_{3}S_{2} with a molecular weight of 375.5 g/mol. The structure features a thiophene ring, a sulfonamide group, and a pyridazinone moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that modifications in the sulfonamide group can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation. For example, specific analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins . The presence of the thiophene and pyridazinone rings is believed to play a crucial role in this activity.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Research has identified similar compounds that effectively reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Structural Feature Biological Activity
Thiophene Ring Enhances antimicrobial and anticancer activity
Sulfonamide Group Contributes to anti-inflammatory effects
Pyridazinone Moiety Potentially increases cytotoxicity against cancer cells

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies showed that certain pyridazinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting that modifications to the compound could enhance its anticancer properties .
  • Inflammatory Response : Research involving animal models indicated that sulfonamide derivatives could effectively reduce inflammatory markers associated with diseases like rheumatoid arthritis .

Scientific Research Applications

Structural Features

The structure of the compound includes:

  • A thiophene ring , which is known for enhancing antimicrobial and anticancer activities.
  • A sulfonamide group , contributing to anti-inflammatory effects.
  • A pyridazinone moiety , which may increase cytotoxicity against cancer cells.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. Studies have shown that modifications in the sulfonamide group can enhance efficacy against various bacterial strains. For example, compounds similar to 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The structural features of this compound suggest significant anticancer activity. Research on related pyridazinone derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins . The presence of the thiophene and pyridazinone rings is believed to play a crucial role in this activity.

Anti-inflammatory Effects

Sulfonamides are recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Studies have identified similar compounds that effectively reduce inflammatory markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
Thiophene RingEnhances antimicrobial and anticancer activity
Sulfonamide GroupContributes to anti-inflammatory effects
Pyridazinone MoietyPotentially increases cytotoxicity against cancer cells

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives with similar structures exhibited significant antibacterial activity against various bacterial strains .
  • Anticancer Activity : In vitro studies showed that certain pyridazinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting that modifications to the compound could enhance its anticancer properties .
  • Inflammatory Response : Research involving animal models indicated that sulfonamide derivatives could effectively reduce inflammatory markers associated with diseases like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and sequential functionalization. For example, sulfonamide formation often involves coupling thiophene-2-sulfonyl chloride with an amine-containing intermediate under inert conditions. Purification via column chromatography or recrystallization is critical to isolate the target compound, as impurities from side reactions (e.g., incomplete cyclization of the pyridazinone moiety) can skew biological assays .

Q. How can researchers characterize the molecular structure of this compound to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2), sulfonamide protons (δ ~7.5–8.0 ppm), and pyridazinone ring protons (δ ~6.5–7.2 ppm).
  • HRMS : Confirm molecular formula (e.g., C17H18N4O3S2) with <2 ppm mass error.
  • X-ray crystallography : Resolve spatial arrangement of the thiophene-sulfonamide and pyridazinone-phenyl groups to validate stereoelectronic effects .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antitumor assays?

  • Methodological Answer :

  • Functional group modification : Compare analogues with varying substituents (e.g., replacing the ethyl group with methyl or propyl) to assess hydrophobic interactions.
  • In vitro screening : Use panels of cancer cell lines (e.g., NCI-60) to identify selectivity patterns. For instance, sulfonamide derivatives with electron-withdrawing groups on the phenyl ring often show enhanced activity against leukemia cell lines due to improved membrane permeability .
  • Computational docking : Model interactions with target proteins (e.g., carbonic anhydrase IX) to rationalize SAR trends. Focus on hydrogen bonding between the sulfonamide and active-site residues .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out variability.
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from differential compound degradation.
  • Orthogonal assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target <3 for optimal bioavailability), solubility, and CYP450 inhibition.
  • Molecular dynamics simulations : Simulate blood-brain barrier penetration or plasma protein binding using force fields like CHARMM36.
  • Metabolite identification : Apply in silico tools (e.g Meteor Nexus) to predict Phase I/II metabolites, prioritizing sulfoxidation or N-demethylation pathways .

Key Methodological Insights from Literature

  • Synthetic Optimization : Lawesson’s reagent is critical for cyclizing thiazole intermediates but requires strict anhydrous conditions to avoid byproducts .
  • Biological Evaluation : Automated high-throughput screening (HTS) systems improve reproducibility in cytotoxicity assays, reducing human error in data collection .
  • Data Interpretation : Cross-referencing PubChem bioassay data (e.g., AID 1259401) with in-house results ensures robustness in SAR conclusions .

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